molecular formula C8H8INO2 B13674239 Methyl 5-iodo-2-methylnicotinate

Methyl 5-iodo-2-methylnicotinate

Cat. No.: B13674239
M. Wt: 277.06 g/mol
InChI Key: QUDKBPWPUCZGJA-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-methylnicotinate is a chemical compound with the molecular formula C8H8INO2 It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-iodo-2-methylnicotinate can be synthesized through several methods. One common approach involves the iodination of 2-methylnicotinic acid, followed by esterification. The iodination is typically carried out using iodine and an oxidizing agent such as potassium iodate in an acidic medium. The resulting 5-iodo-2-methylnicotinic acid is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-methylnicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 5-iodo-2-methylnicotinic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Various substituted nicotinates.

    Oxidation: Oxidized derivatives of the nicotinate.

    Reduction: Reduced forms of the nicotinate.

    Hydrolysis: 5-iodo-2-methylnicotinic acid.

Scientific Research Applications

Methyl 5-iodo-2-methylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-iodo-2-methylnicotinate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. In biological systems, it may act by modulating enzyme activity or interacting with cellular receptors. The presence of the iodine atom and the ester group can influence its reactivity and interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: A methyl ester of nicotinic acid, used as a rubefacient in topical preparations.

    5-Iodo-2-methylnicotinic acid: The non-esterified form of methyl 5-iodo-2-methylnicotinate.

    2-Methylnicotinic acid: The parent compound without the iodine substitution.

Uniqueness

This compound is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical and biological properties. The iodine atom can participate in unique substitution reactions, while the ester group can be hydrolyzed to release the active acid form .

This comprehensive overview highlights the significance of this compound in various fields and its potential for further research and application

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

methyl 5-iodo-2-methylpyridine-3-carboxylate

InChI

InChI=1S/C8H8INO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3

InChI Key

QUDKBPWPUCZGJA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=N1)I)C(=O)OC

Origin of Product

United States

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